3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
3-Methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a furanochromone derivative characterized by a fused benzofurochromenone core. Key structural features include:
- Methoxy group at position 3.
- Methyl groups at positions 7 and 10.
Properties
IUPAC Name |
3-methoxy-7,10-dimethyl-[1]benzofuro[6,5-c]isochromen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-9-8-21-16-10(2)17-14(7-13(9)16)12-5-4-11(20-3)6-15(12)18(19)22-17/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHBTCGFZHQXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C4=C(C=C(C=C4)OC)C(=O)O3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via a Friedel–Crafts-type alkylation followed by a cyclization sequence to form the desired furochromenone structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The table below compares key structural and physical properties of 3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one with similar compounds:
*Inferred molecular formula based on structural analogs.
Key Observations:
- Substituent Effects : The position and type of substituents significantly influence molecular weight and polarity. For example, khellin’s additional methoxy group (vs. visnagin) increases its molecular weight by 30 g/mol and alters solubility .
- Melting Points : Derivatives with halogenated aryl groups (e.g., 4i) exhibit lower melting points compared to simpler methoxy/methyl-substituted compounds like visnagin .
Bioactivity and Pharmacological Potential
While direct data for the target compound are lacking, insights can be drawn from analogs:
- Visnagin : Exhibits dose-dependent vasodilation and smooth muscle relaxation via malate dehydrogenase inhibition .
- Khellin : Used in phototherapy for vitiligo due to its photosensitizing properties .
Hypothetical Implications for the Target Compound:
- The 3-methoxy group may enhance membrane permeability compared to 4-methoxy analogs.
Critical Analysis of Evidence Gaps
- Bioactivity Data: No studies directly evaluate this compound. Future research should prioritize enzymatic assays and in vivo models.
- Synthetic Routes : Lack of detailed synthesis protocols for this derivative limits reproducibility.
Biological Activity
3-Methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic compound belonging to the class of chromenes and furochromenes. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, including anticancer properties, antioxidant capabilities, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is . It features a complex structure that includes multiple aromatic rings and functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been tested against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines.
-
Results : It exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutic agents. For example:
Cell Line IC50 (μM) Comparison A549 0.04 Similar to Doxorubicin MCF7 0.06 Similar to Doxorubicin HCT116 0.08 Similar to Doxorubicin
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using DPPH radical scavenging assays:
- DPPH Scavenging Activity : The compound showed moderate DPPH radical-scavenging activity at concentrations around 100 μg/mL, indicating its potential as an antioxidant agent.
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that it may exert its effects through:
- Inhibition of key signaling pathways involved in cancer progression.
- Scavenging of free radicals , thereby reducing oxidative stress in cells.
Case Studies
- Study on Antiproliferative Effects : A study published in PubMed reported that derivatives of related compounds showed significant antiproliferative effects against cancer cell lines, indicating a promising avenue for further research on derivatives like this compound .
- Antioxidant Research : Another research highlighted the antioxidant properties of similar furochromene derivatives that could provide insights into the potential health benefits of this compound .
Q & A
Q. What are the key considerations for synthesizing 3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as electrophilic substitution and cyclization, under inert atmospheres to prevent oxidation. Key steps include:
- Use of iodonium salts for regioselective functionalization of the chromene backbone .
- Precursors like substituted phenols or chromenones are reacted with methoxy and methyl groups under controlled temperatures (e.g., 60–80°C) and solvent systems (e.g., dichloromethane or ethanol) .
- Purification via HPLC or column chromatography is critical to remove byproducts .
Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at moderate temps |
| Solvent | Polar aprotic (e.g., DCM) | Enhances reaction kinetics |
| Catalyst | Iodonium salts (e.g., (PhI(OAc)₂)) | Improves regioselectivity |
Q. How is the structural integrity of this compound confirmed in academic research?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methyl at δ 2.1–2.3 ppm) .
- X-ray Crystallography : Resolves bond angles (e.g., 120° for aromatic rings) and confirms fused-ring geometry .
- IR Spectroscopy : Detects carbonyl stretching (1650–1700 cm) and ether linkages (C-O-C at 1200–1250 cm) .
Q. What in vitro models are used for initial biological activity screening?
- Methodological Answer : Common assays include:
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Antimicrobial : Disk diffusion against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anti-inflammatory : Inhibition of COX-2 or TNF-α production in macrophage models .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action for this compound?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to targets like kinases (e.g., EGFR) or cyclooxygenase (COX-2) using software like AutoDock Vina .
- Kinetic Studies : Measure enzyme inhibition (e.g., IC for COX-2) via fluorometric assays .
- Gene Expression Analysis : qRT-PCR to assess apoptosis-related markers (e.g., Bcl-2, Bax) in treated cell lines .
Q. How should contradictory data on biological activity across studies be addressed?
- Methodological Answer : Contradictions often arise from substituent effects or assay conditions. Strategies include:
- Comparative SAR Analysis : Tabulate substituent impacts (see Table 1).
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell density, serum concentration) .
Table 1: Substituent Impact on Anticancer Activity
| Substituent | Position | IC (μM) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 10 | 12.3 ± 1.2 | |
| 4-Chlorophenyl | 10 | 8.7 ± 0.9 | |
| Phenyl | 10 | 25.6 ± 2.1 |
Q. What experimental challenges arise when modifying substituents to enhance bioactivity?
- Methodological Answer :
- Steric Hindrance : Bulky groups (e.g., biphenylyl) reduce solubility, requiring co-solvents like DMSO .
- Electron-Withdrawing Effects : Fluorine or chlorine substituents increase electrophilicity but may destabilize the chromene ring .
- Synthetic Yield Trade-offs : Halogenation steps often yield <50%, necessitating iterative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
